

2-Chloro-4,6-dimethoxypyrimidine CAS number 13223-25-1.

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Compound of Interest

Compound Name: 2-Chloro-4,6-dimethoxypyrimidine

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An In-depth Technical Guide to 2-Chloro-4,6-dimethoxypyrimidine

COMPOUND: **2-Chloro-4,6-dimethoxypyrimidine** CAS NUMBER: 13223-25-1

This technical guide provides a comprehensive overview of **2-Chloro-4,6-dimethoxypyrimidine**, a versatile heterocyclic building block. It is intended for researchers, scientists, and professionals in the fields of drug development, agrochemical synthesis, and material science. This document details the compound's physicochemical properties, synthesis methodologies, key chemical reactions, and significant applications, with a focus on practical laboratory use.

Physicochemical and Spectroscopic Data

2-Chloro-4,6-dimethoxypyrimidine is a white to light yellow crystalline powder.^[1] Its structure, featuring a pyrimidine ring substituted with a reactive chlorine atom and two methoxy groups, makes it an invaluable intermediate in organic synthesis.^[1] The methoxy groups enhance its reactivity and solubility, facilitating its use in a variety of chemical transformations.^[1]

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	13223-25-1	[1] [2] [3]
Molecular Formula	C ₆ H ₇ ClN ₂ O ₂	[1] [4]
Molecular Weight	174.58 g/mol	[1] [4]
Appearance	White to light yellow powder/crystal	[1]
Melting Point	101 - 105 °C	[1] [3]
Boiling Point	~317.1 °C at 760 mmHg	[3]
Purity	≥98% (GC)	[1]
Density	~1.3 g/cm ³	[3]
Flash Point	~145.6 °C	[3]
InChI Key	PBEKEFWBLFBSGQ-UHFFFAOYSA-N	[4] [5]
MDL Number	MFCD00274530	[1] [4]

Table 2: Spectroscopic Data Summary

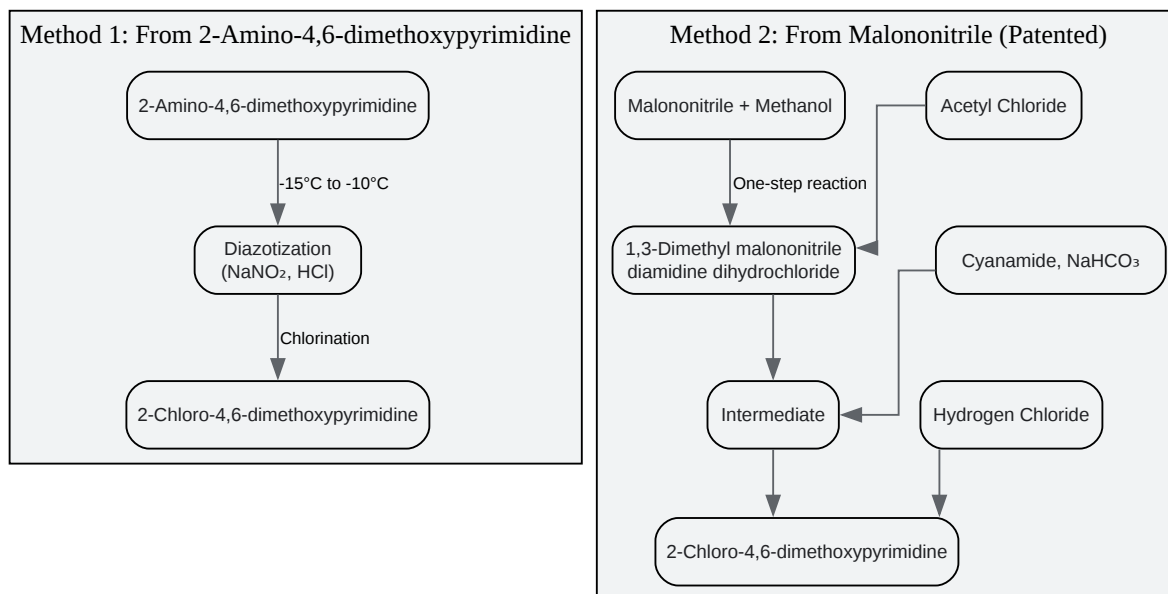
Technique	Description	Reference(s)
^1H NMR & ^{13}C NMR	Characterization confirms the structure of the compound and its derivatives.	[6][7]
Mass Spectrometry	High-resolution mass spectrometry is used to confirm the exact mass.	[6][7]
FTIR	Infrared spectroscopy data is available, typically recorded using a KBr-Pellet technique.	[8]
UV-Visible	Used to study the electronic properties of derivatives synthesized from this compound.	[6][7]

Synthesis and Key Reactions

2-Chloro-4,6-dimethoxypyrimidine serves as a crucial building block. Its synthesis and subsequent reactions are central to its utility.

Synthesis Workflow

The compound is commonly synthesized from its amino precursor via a diazotization-chlorination reaction. An alternative patented route begins with malononitrile.[9]

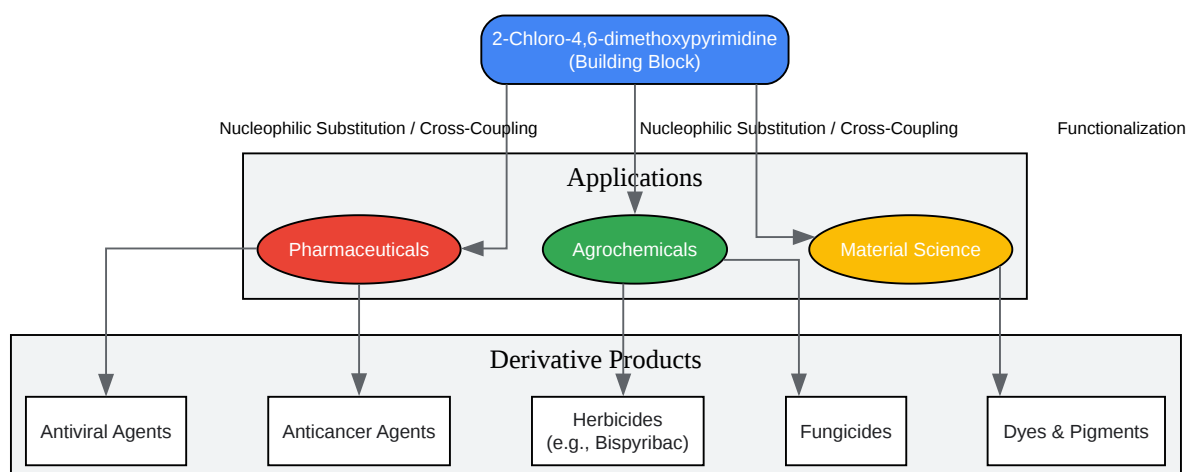


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Figure 1: Synthesis routes for **2-Chloro-4,6-dimethoxypyrimidine**.

Role as a Synthetic Intermediate

The chlorine atom at the 2-position is susceptible to nucleophilic substitution, making it an ideal starting point for introducing various functional groups. This reactivity is fundamental to its application in synthesizing a wide range of more complex molecules.



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Figure 2: Role as a key intermediate in various industries.

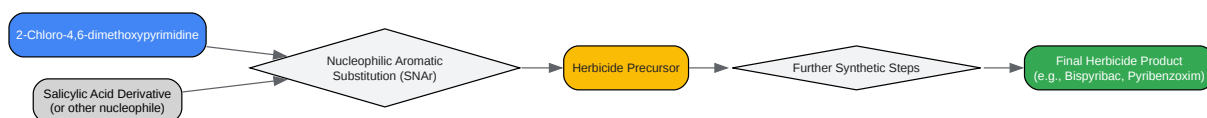
Applications in Research and Development

2-Chloro-4,6-dimethoxypyrimidine is a pivotal intermediate in the synthesis of numerous commercial and investigational compounds.^[1]

Table 3: Key Applications and Derived Products

Industry	Application	Specific Examples	Reference(s)
Agrochemicals	Intermediate for herbicides	Pyribenzoxim, Pyriothiac-Sodium, Bispyribac	[1][3]
Intermediate for fungicides	General synthesis applications	[1]	
Pharmaceuticals	Building block for Active Pharmaceutical Ingredients (APIs)	Antiviral and anticancer agents	[1]
Scaffold for kinase inhibitors	Pyrimidine core can act as a hinge-binding motif	[10]	
Biochemical Research	Tool for studying enzyme inhibition	Used to synthesize bioactive molecules for research	[1]
Material Science	Intermediate for dyes and pigments	Potential use due to its stable and functionalizable core	[1]

The development of sulfonylurea herbicides, in particular, relies heavily on this compound.[3][9] It serves as the foundational pyrimidine core onto which other moieties are built to achieve selective herbicidal activity.[3]



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Figure 3: General workflow for herbicide synthesis.

Experimental Protocols

The following are representative experimental protocols for the synthesis and reaction of **2-Chloro-4,6-dimethoxypyrimidine**.

Protocol 1: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine from 2-Amino-4,6-dimethoxypyrimidine

This protocol is based on a diazotization reaction.^[2]

- **Preparation:** Add 1,260 mL of 36% hydrochloric acid to a 5-liter four-necked flask and cool the solution to 0°C in an ice-salt bath.
- **Addition of Amine:** In batches, add 180 g (1.16 moles) of 2-amino-4,6-dimethoxypyrimidine to the flask. Stir the mixture continuously for approximately 1 hour until it becomes syrupy.
- **Diazotization:** Cool the reaction mixture further to -15°C. Slowly add a solution of 159 g (2.3 moles) of sodium nitrite (NaNO_2) in 260 mL of water dropwise over about 1 hour, maintaining vigorous stirring. The temperature should be kept between -15°C and -10°C.
- **Reaction Completion:** After the addition is complete, continue stirring at -15°C to -10°C for an additional hour.
- **Neutralization:** While maintaining the temperature at -5°C, slowly add 1.5 liters of 30% aqueous sodium hydroxide (NaOH) to adjust the pH to 7.
- **Isolation:** A purple, clay-like substance will form. Collect this solid by filtration under reduced pressure.
- **Extraction:** Extract the target compound from the solid using 3 liters of ethyl acetate.
- **Purification:** Wash the organic layer with water and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude crystals. Purify the crude product by silica gel chromatography to obtain white crystals of **2-chloro-4,6-dimethoxypyrimidine**.

^[2]

- Yield: 60.8 g (29.9%)
- Melting Point: 101.5-102.5°C

Protocol 2: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (Ammonolysis)

This protocol demonstrates a key reaction of the title compound, converting it back to its amino precursor, a valuable compound in its own right.[\[11\]](#)

- Reaction Setup: Charge an autoclave with **2-chloro-4,6-dimethoxypyrimidine** and a suitable solvent.
- Ammonolysis: Introduce ammonia into the autoclave to carry out a pressurized ammoniation reaction.
- Crystallization: After the reaction is complete, cool the mixture directly to induce crystallization of the product.
- Separation: Separate the solid-liquid mixture via filtration. The solid is the desired 2-amino-4,6-dimethoxypyrimidine.
- Drying: Dry the solid product. The separated liquid (mother liquor) can be recycled for subsequent batches.

Safety and Handling

2-Chloro-4,6-dimethoxypyrimidine is classified as harmful if swallowed and causes serious eye irritation.[\[12\]](#) Standard laboratory safety precautions should be strictly followed.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[13\]](#)
- Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area or under a chemical fume hood.[\[13\]](#) Avoid breathing dust.[\[13\]](#)

- Storage: Store in a well-ventilated place. Keep the container tightly closed.[13] Some suppliers recommend storing at room temperature, while others suggest refrigeration.[1][5]
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
 - Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[13]
 - Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[12][13]
 - Inhalation: Remove victim to fresh air and keep at rest in a comfortable position for breathing.[13]

This guide is intended for informational purposes only and should be used by qualified individuals. All laboratory work should be conducted with appropriate safety measures in place.

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